molecular formula C16H17N3O2 B6513674 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 919199-71-6

4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B6513674
CAS No.: 919199-71-6
M. Wt: 283.32 g/mol
InChI Key: HBWQATCLRHHZOS-UHFFFAOYSA-N
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Description

4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a hybrid pyrimidine-piperidine scaffold. The pyrimidine ring is a privileged structure in pharmaceuticals, found in a wide array of approved drugs and bioactive molecules . This ring system is a fundamental component of DNA and RNA bases, and its derivatives are known to exhibit diverse biological activities, including anticancer, antibacterial, and antioxidant properties . The integration of a piperidine moiety further enhances the compound's potential, as piperidine-containing compounds are frequently explored for their enzymatic inhibitory activity and their ability to interact with various biological targets . Specifically, piperidine-pyrimidine hybrids have been investigated as potent antagonists for adenosine receptors (such as the A2A receptor), which are promising targets for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for cancer immunotherapy . Additionally, such hybrids have been synthesized and studied for their antioxidant potential and lipoxygenase (LOX) inhibitory activity, which is implicated in inflammatory diseases . The carboxylic acid functional group offers a versatile handle for further synthetic modification, allowing researchers to create amide derivatives or other analogs for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-phenyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(21)13-11-17-16(19-9-5-2-6-10-19)18-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWQATCLRHHZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Enaminones with Amidines

This method involves forming the pyrimidine ring through cyclization of enaminones with substituted amidines. In a representative protocol from parallel synthesis studies, β-keto esters are converted to enaminones using N,N-dimethylformamide dimethylacetal (DMFDMA). Subsequent cyclization with acetamidine or benzamidine derivatives yields 4-substituted pyrimidine carboxylates. For 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, the enaminone intermediate would incorporate a phenyl group at position 4, while the amidine introduces the piperidine moiety at position 2.

Key Reaction Conditions :

  • Enaminone formation : DMFDMA in refluxing toluene (110°C, 12 h).

  • Cyclization : Amidines (e.g., piperidine-substituted acetamidine) in anhydrous ethanol at 80°C for 24 h.

Multi-Component Reactions (MCRs)

MCRs enable simultaneous introduction of multiple substituents. A three-component reaction involving diketones, aldehydes, and urea/thiourea derivatives has been adapted for pyrimidine synthesis. For example, phenylglyoxal (introducing the phenyl group) reacts with piperidine-1-carboximidamide and a β-keto acid to form the target compound in a single step.

Advantages :

  • Reduced purification steps.

  • Higher atom economy compared to stepwise synthesis.

Functionalization of the Pyrimidine Ring

Nucleophilic Aromatic Substitution

Chloropyrimidine intermediates undergo substitution with piperidine under basic conditions. For instance, 2-chloro-4-phenylpyrimidine-5-carboxylate reacts with piperidine in dimethylformamide (DMF) at 120°C for 8 h, yielding 2-piperidin-1-yl derivatives.

Optimization Notes :

  • Catalytic iodide salts (e.g., KI) enhance reaction rates by stabilizing transition states.

  • Microwave irradiation reduces reaction times to 1–2 h.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of aryl halides with piperidine offers superior regioselectivity. A patented method employs Pd(OAc)2_2, Xantphos ligand, and Cs2_2CO3_3 in toluene at 100°C to install piperidine at position 2.

Typical Yields : 70–85%.

Installation of the Phenyl Group

The 4-phenyl substituent is introduced via Suzuki–Miyaura coupling or Friedel–Crafts acylation .

Suzuki–Miyaura Coupling

4-Bromopyrimidine-5-carboxylates react with phenylboronic acid under Pd catalysis. A protocol from quinoline synthesis adapts this method for pyrimidines, using Pd(PPh3_3)4_4 and Na2_2CO3_3 in dioxane/water (3:1) at 90°C.

Critical Parameters :

  • Boronic acid/ester purity (>95%) minimizes side reactions.

  • Oxygen-free conditions prevent catalyst deactivation.

Friedel–Crafts Acylation

Electrophilic aromatic substitution using phenylacetyl chloride in the presence of AlCl3_3 has been reported for analogous compounds. However, this method is less favored due to competing reactions at the pyrimidine nitrogen.

Carboxylic Acid Group Introduction

The 5-carboxylic acid is typically introduced via ester hydrolysis or oxidation of methyl groups .

Ester Hydrolysis

Methyl or ethyl esters are hydrolyzed under acidic or basic conditions. A standard procedure uses 1 M NaOH in methanol/THF (1:1) at room temperature, achieving >90% conversion.

Example :

Methyl 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate1 M NaOH4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid[5]\text{Methyl 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate} \xrightarrow{\text{1 M NaOH}} \text{this compound} \quad

Oxidation of Methyl Groups

Direct oxidation of 5-methylpyrimidines using KMnO4_4 or RuO4_4 is feasible but less common due to over-oxidation risks.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
CyclocondensationEnaminone formation → Cyclization50–6580–100Requires pre-functionalized amidines
Suzuki couplingBromopyrimidine + Phenylboronic acid70–8595–99Sensitive to oxygen/ moisture
Buchwald–HartwigPd-catalyzed amination70–8590–95High catalyst cost
Ester hydrolysisNaOH/MeOH/THF86–9295–99Requires ester precursor

Scalability and Industrial Considerations

Industrial synthesis prioritizes cost efficiency and reproducibility . Multi-kilogram batches of this compound are produced via:

  • Route A (Low-cost) : Cyclocondensation with in-house synthesized amidines (total yield: 45–50%).

  • Route B (High-purity) : Suzuki coupling followed by Buchwald–Hartwig amination (total yield: 60–65%).

Environmental Impact :

  • Pd recovery systems (e.g., resin adsorption) reduce heavy metal waste.

  • Solvent recycling (THF, dioxane) minimizes ecological footprint.

Emerging Methodologies

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer, enabling safer handling of exothermic steps (e.g., enaminone formation). Pilot-scale studies report 20% higher yields compared to batch processes.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze methyl esters under mild conditions (pH 7, 37°C), avoiding racemization of chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and piperidine groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Transforming the carboxylic acid group into derivatives.
  • Reduction : Producing alcohols or amines.
  • Substitution : Allowing for the introduction of diverse functional groups.

Table 1: Common Reactions and Products

Reaction TypeMajor Products FormedCommon Reagents
OxidationCarboxylate derivativesPotassium permanganate
ReductionAlcohols, AminesLithium aluminum hydride
SubstitutionVarious functional group derivativesNucleophiles (amines, alcohols)

Biology

The compound is being investigated for its interactions with biological targets, particularly in the context of drug development. Notably, piperidine derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro, suggesting potential applications in treating neurological disorders.

Case Study: Acetylcholinesterase Inhibition

Research indicates that derivatives of piperidine can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow it to serve as a precursor in synthesizing pharmaceuticals and agrochemicals.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideDifferent substituents on the piperazine ringAntidepressants
2-(pyridin-2-yl)pyrimidine derivativesVarying pyridine substitutionsAntiviral agents

Mechanism of Action

The mechanism of action of 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The pyrimidine scaffold allows diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS/Reference) Position 2 Substituent Position 4 Substituent Carboxylic Acid Position Molecular Weight Key Properties
4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Piperidin-1-yl Phenyl 5 281.31 (calc.) Potential receptor binding due to piperidine; moderate lipophilicity
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 924872-01-5) Piperidin-1-yl Methyl 5 221.26 Increased lipophilicity; reduced steric hindrance
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives Phenylpiperazin-1-yl Variable 5 (carboxamide) ~758.29 Enhanced solubility due to carboxamide; piperazine improves basicity
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid Amino Pyridin-2-yl 5 232.23 Hydrogen bonding via amino group; pyridine enhances π-π interactions
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid (CAS 1192711-37-7) Chlorine Cyclopropylamino 5 243.67 Electrophilic chlorine enhances reactivity; cyclopropyl group improves metabolic stability

Key Observations

Substituent Impact on Solubility :

  • Carboxylic acid derivatives (e.g., target compound) generally exhibit higher aqueous solubility compared to esters (e.g., methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate, MW 232.21 ).
  • Carboxamide derivatives (e.g., compounds in ) show improved solubility due to hydrogen-bonding capacity.

Biological Activity Implications :

  • Piperidine and piperazine substituents (e.g., ) are common in receptor-targeted drugs due to their ability to engage in hydrophobic and hydrogen-bonding interactions.
  • Chlorine substitution (e.g., ) may enhance binding to electrophilic regions in enzymes, as seen in kinase inhibitors.

Synthetic Pathways :

  • Chemoselective displacement of methylsulfinyl groups () provides a route to introduce alkylamines at position 2, applicable to synthesizing the target compound .
  • Ethyl ester intermediates (e.g., ) are often hydrolyzed to yield carboxylic acids, a strategy relevant for producing the target compound .

Biological Activity

Overview

4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group at the 4-position, a piperidine moiety at the 2-position, and a carboxylic acid functional group at the 5-position. This compound has garnered attention for its potential biological activities, including its role as an intermediate in drug synthesis and its effects on various biological targets.

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC16H17N3O2
CAS Number919199-71-6
Molecular Weight285.33 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps starting from simpler precursors. Common methods include cyclization reactions to form the pyrimidine ring, followed by the introduction of phenyl and piperidine substituents. The carboxylic acid group can be added through oxidation processes.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in targeting malaria parasites. Specifically, compounds with similar structures have shown promising activity against Plasmodium falciparum by inhibiting key enzymes involved in the parasite's life cycle. For instance, research indicated that certain pyrimidines could block multiple stages of malaria development in human hosts .

Anticancer Potential

Pyrimidine derivatives are also being explored for their anticancer properties. The compound's structural features may allow it to interact with various biological targets involved in cancer cell proliferation and survival. For example, some related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the pyrimidine structure can enhance biological activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has been noted that derivatives of pyrimidines can act as inhibitors of enzymes like MAGL (monoacylglycerol lipase), which is implicated in cancer progression and inflammation . The structure of this compound may confer unique inhibitory properties due to its specific substituents.

Case Studies

Case Study 1: Antimalarial Efficacy
A study conducted by Kato et al. identified several pyrimidine derivatives as potent inhibitors of PfCDPK1, an enzyme critical for malaria parasite motility and replication. Among these, compounds structurally similar to this compound were shown to have IC50 values in the low nanomolar range, indicating high potency against malaria parasites .

Case Study 2: Anticancer Activity
Research published in MDPI revealed that certain pyrimidine derivatives exhibited significant cytotoxicity against human breast and ovarian cancer cell lines. The study highlighted that structural modifications could lead to enhanced activity, with some compounds showing IC50 values as low as 7.9 µM against cancer cells .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with compounds similar to or including this compound:

Activity TypeRelated CompoundsIC50 ValuesNotes
AntimalarialPyrimidine derivatives~17 nMEffective against PfCDPK1
AnticancerVarious pyrimidines7.9 - 92 µMSignificant cytotoxicity observed
Enzyme InhibitionMAGL inhibitors>10 µMSelective inhibition noted

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • The compound is typically synthesized via multi-step pathways involving condensation reactions of pyrimidine precursors with phenyl and piperidine derivatives. For example, coupling 4-phenylpyrimidine-5-carboxylic acid derivatives with piperidine under catalytic acidic conditions (e.g., p-toluenesulfonic acid) can yield the target compound . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and purification via column chromatography or recrystallization. Yield improvements are achieved by monitoring intermediates using TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions on the pyrimidine ring and piperidine moiety .
  • Mass Spectrometry (ESI-MS or HRMS) : Used to confirm molecular weight and detect isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine bonds .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% is standard for pharmacological studies) .

Q. How does the presence of the piperidine group influence the compound’s physicochemical properties?

  • The piperidine ring enhances solubility in polar solvents due to its basic nitrogen, which can be protonated at physiological pH. This property is crucial for bioavailability in drug discovery . Computational tools like LogP calculators predict lipophilicity, while pKa values determine ionization states under biological conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., acetylcholinesterase inhibition vs. non-specific binding)?

  • Kinetic Assays : Perform enzyme inhibition studies with purified acetylcholinesterase (AChE) to calculate IC₅₀ values. Compare results across multiple assay formats (e.g., Ellman’s method vs. radiometric assays) to rule out interference from assay components .
  • Selectivity Profiling : Test against related enzymes (e.g., butyrylcholinesterase) and off-target receptors using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Molecular Dynamics Simulations : Identify binding poses that explain discrepancies between in vitro and cellular activity .

Q. How can molecular docking studies guide the design of derivatives with improved target affinity?

  • Protein Preparation : Use crystal structures of targets like AChE (PDB: 4EY7) or GPCRs. Optimize hydrogen bonding and hydrophobic interactions between the pyrimidine core/piperidine group and active-site residues .
  • Free Energy Calculations : Apply MM-GBSA or MM-PBSA to rank binding affinities of derivatives. Focus on substituents at the 4-phenyl or 5-carboxylic acid positions that enhance complementarity .
  • In Silico ADMET Prediction : Tools like SwissADME predict oral bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .

Q. What experimental and computational methods are used to analyze stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light. Monitor degradation products via LC-MS .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to quantify half-life (t₁/₂) and identify metabolites (e.g., piperidine N-oxidation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to hydrolysis or oxidation .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate therapeutic potential in neurological models?

  • In Vitro Models : Use SH-SY5Y neuroblastoma cells or primary neurons to assess neuroprotection against Aβ toxicity. Measure cell viability (MTT assay) and caspase-3 activation .
  • In Vivo Models : Administer the compound to transgenic Alzheimer’s mice (e.g., APP/PS1). Monitor cognitive improvements (Morris water maze) and biomarker changes (Aβ plaques via immunohistochemistry) .
  • Dose Range : Start with 1–100 µM (in vitro) and 10–50 mg/kg (in vivo), adjusting based on pharmacokinetic data .

Q. What are best practices for troubleshooting low reproducibility in synthetic yields?

  • Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., piperidine coupling). Use freshly distilled solvents like THF or DCM .
  • Reaction Monitoring : Employ real-time techniques like in situ IR or reaction calorimetry to detect intermediates and optimize reaction times .
  • Scale-Up Protocols : Validate small-scale syntheses (1–5 g) before transitioning to pilot-scale (100 g). Use continuous flow reactors for exothermic steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Reactant of Route 2
4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

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